molecular formula C24H27ClN6O3 B11767823 N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine

Cat. No.: B11767823
M. Wt: 483.0 g/mol
InChI Key: OZWCXTYQZRVEFW-FDVSRXAVSA-N
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Description

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine is a complex organic compound with significant applications in scientific research. This compound is known for its role in protein tyrosine kinase inhibition, particularly targeting the ErbB family of receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine involves multiple steps, starting from the appropriate pyrimidine derivatives. The key steps include:

    Formation of the pyrimidine core: This is typically achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy and chlorophenyl groups: These groups are introduced through substitution reactions, often using reagents like benzyl chloride and chlorophenyl derivatives.

    Attachment of the morpholin-4-yl ethoxy group: This step involves nucleophilic substitution reactions, where the morpholine derivative reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, chlorophenyl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting protein tyrosine kinases, particularly the ErbB family of receptors.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibition properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    JNJ28871063 hydrochloride: Another compound with similar kinase inhibition properties.

    Erlotinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: Another tyrosine kinase inhibitor with applications in cancer treatment.

Uniqueness

N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine is unique due to its specific structure, which allows for selective inhibition of certain kinases. Its combination of functional groups provides a balance of hydrophobic and hydrophilic properties, enhancing its binding affinity and specificity .

Properties

Molecular Formula

C24H27ClN6O3

Molecular Weight

483.0 g/mol

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(Z)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15-

InChI Key

OZWCXTYQZRVEFW-FDVSRXAVSA-N

Isomeric SMILES

C1COCCN1CCO/N=C\C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N

Origin of Product

United States

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